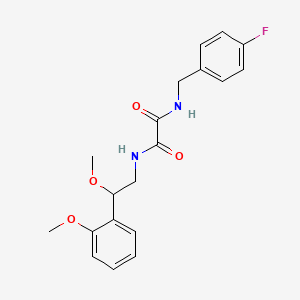

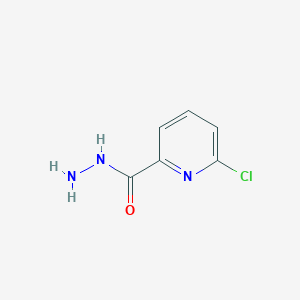

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide” is a complex organic compound. It seems to contain a fluorobenzyl group, a methoxyphenyl group, and an oxalamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids and their esters, such as 2-Methoxyphenylboronic and 4-Methoxyphenylboronic acids, are often used in organic synthesis . Protodeboronation of these esters is a known method .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .

Chemical Reactions Analysis

The compound may undergo various reactions depending on the conditions. For instance, boronic esters can undergo protodeboronation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-Methoxyphenylboronic acid has a molecular weight of 151.96 g/mol and a melting point of 204-206 °C .

Scientific Research Applications

Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

The compound's relevance is highlighted in the study of neural systems that motivate and reinforce drug abuse, which may also underlie compulsive food seeking and intake. Research conducted on female rats in a binge eating model utilized various compounds, including the related SB-649868 (an antagonist of orexin receptors), demonstrating the potential role of these mechanisms in binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Inhibition of Nucleoside Transport

Another area of research involves the inhibition of nucleoside transport proteins like ENT1. Substituted benzyl groups, similar to those in N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, have been studied for their effect on nucleoside transport inhibition. This research aims to find compounds with lower polarity than 4-Nitrobenzylthioinosine (NBTI) for better oral absorption or CNS penetration (Tromp et al., 2004).

Na+/Ca2+ Exchange Inhibition

The compound YM-244769, with structural similarity, has been studied for its role as a potent Na+/Ca2+ exchange inhibitor. This research provides insights into the potential therapeutic applications of such compounds in neuroprotection, especially against hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).

Novel Insecticides

Research into novel insecticides like Flubendiamide, which shares some structural features with N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide, indicates the potential of such compounds in pest control. These studies focus on unique chemical structures that demonstrate strong insecticidal activity, especially against lepidopterous pests (Tohnishi et al., 2005).

Polymer Interactions with DNA and Bacterial Cells

The study of light-switchable polymers, from cationic to zwitterionic forms, incorporates similar compounds. These polymers have been used to condense and release double-strand DNA, as well as to switch antibacterial activity to non-toxic character, indicating their potential in biomedical applications (Sobolčiak et al., 2013).

Oxidovanadium(V) Complexes with Antibacterial Activity

Oxidovanadium(V) complexes derived from hydrazone ligands, bearing resemblance in functional groups, exhibit effective antibacterial activity. Such studies provide insights into the development of new antibacterial agents (Qian, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4/c1-25-16-6-4-3-5-15(16)17(26-2)12-22-19(24)18(23)21-11-13-7-9-14(20)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIWWUSGZLPITP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2972413.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2972415.png)

![Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2972416.png)

![(4-chlorophenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2972417.png)

![2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2972420.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2972423.png)

![4-(6-Azaspiro[3.4]octan-6-yl)-5-chloropyridin-2-amine](/img/structure/B2972430.png)

![2-[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl]-3,6-dichloropyridine](/img/structure/B2972431.png)

![((1R,5S)-3-Azabicyclo[3.1.0]hexane-1,5-diyl)dimethanol hydrochloride](/img/structure/B2972432.png)